

The Definitive Guide to the IUPAC Nomenclature of Methyl 2-Methoxypropanoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 2-methoxypropanoate*

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This guide provides a comprehensive analysis of the IUPAC nomenclature for the chemical compound methyl 2-methoxypropanoate. Designed for scientists and professionals in the fields of chemistry and pharmacology, this document elucidates the systematic principles underlying its formal name, offering clarity and precision in scientific communication. Beyond nomenclature, this whitepaper briefly explores the synthesis and chemical properties of the compound, providing a well-rounded technical overview for laboratory applications.

Decoding the Name: A Systematic Approach

The International Union of Pure and Applied Chemistry (IUPAC) has established a formal set of rules for naming organic compounds to ensure that every distinct compound has a unique and unambiguous name. The name "methyl 2-methoxypropanoate" is derived by systematically deconstructing the molecule's structure and applying these established principles.

Prioritizing the Principal Functional Group

Organic molecules often contain multiple functional groups. The IUPAC system employs a priority order to determine the principal functional group, which dictates the suffix of the compound's name.^{[1][2][3]} In the case of methyl 2-methoxypropanoate, the two present functional groups are an ester and an ether. According to IUPAC rules, the ester group has a higher priority than the ether group.^{[1][2][4]} Therefore, the compound is named as an ester.

The Anatomy of an Ester Name: Alkyl Alkanoate

The general IUPAC name for an ester is "alkyl alkanoate".[\[5\]](#)[\[6\]](#)[\[7\]](#) This two-part name is determined by identifying the two components of the ester linkage:

- The Alkyl Group: This is the carbon chain attached to the single-bonded oxygen atom of the ester.
- The Alkanoate Group: This is the carbon chain that includes the carbonyl group (C=O) of the ester.

In methyl 2-methoxypropanoate, a methyl group (-CH₃) is attached to the single-bonded oxygen. The portion containing the carbonyl group is a three-carbon chain, making it a derivative of propanoic acid. Therefore, the base name is methyl propanoate.

A Step-by-Step Determination of the IUPAC Name

The systematic naming of methyl 2-methoxypropanoate can be broken down into the following logical steps:

Step 1: Identify the Principal Functional Group The molecule contains both an ester (-COOR) and an ether (-OR) functional group. Based on IUPAC priority rules, the ester is the principal functional group.[\[1\]](#)[\[2\]](#)

Step 2: Name the Alkyl Part of the Ester The alkyl group bonded to the oxygen atom of the ester is a methyl group (-CH₃). This forms the first part of the name: methyl.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Step 3: Identify and Name the Parent Chain (Alkanoate) The parent chain is the longest continuous carbon chain that includes the carbonyl carbon of the ester. In this case, it is a three-carbon chain. Therefore, the base name for this part of the molecule is derived from propane, becoming propanoate.

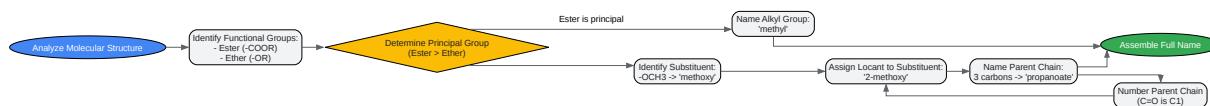
Step 4: Identify and Name Substituents on the Parent Chain An ether group, specifically a methoxy group (-OCH₃), is attached to the parent chain.

Step 5: Number the Parent Chain and Assign Locants to Substituents Numbering of the parent chain begins at the carbonyl carbon (C=O) as carbon 1. The methoxy group is attached to

carbon 2.

Step 6: Assemble the Full IUPAC Name Combine the elements in the correct order: the alkyl group, followed by the numbered substituent, and finally the parent alkanoate. This results in the unambiguous IUPAC name: methyl 2-methoxypropanoate.

The following diagram illustrates the decision-making process for naming this compound:



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Caption: IUPAC Naming Workflow for Methyl 2-methoxypropanoate

Structural and Chemical Properties

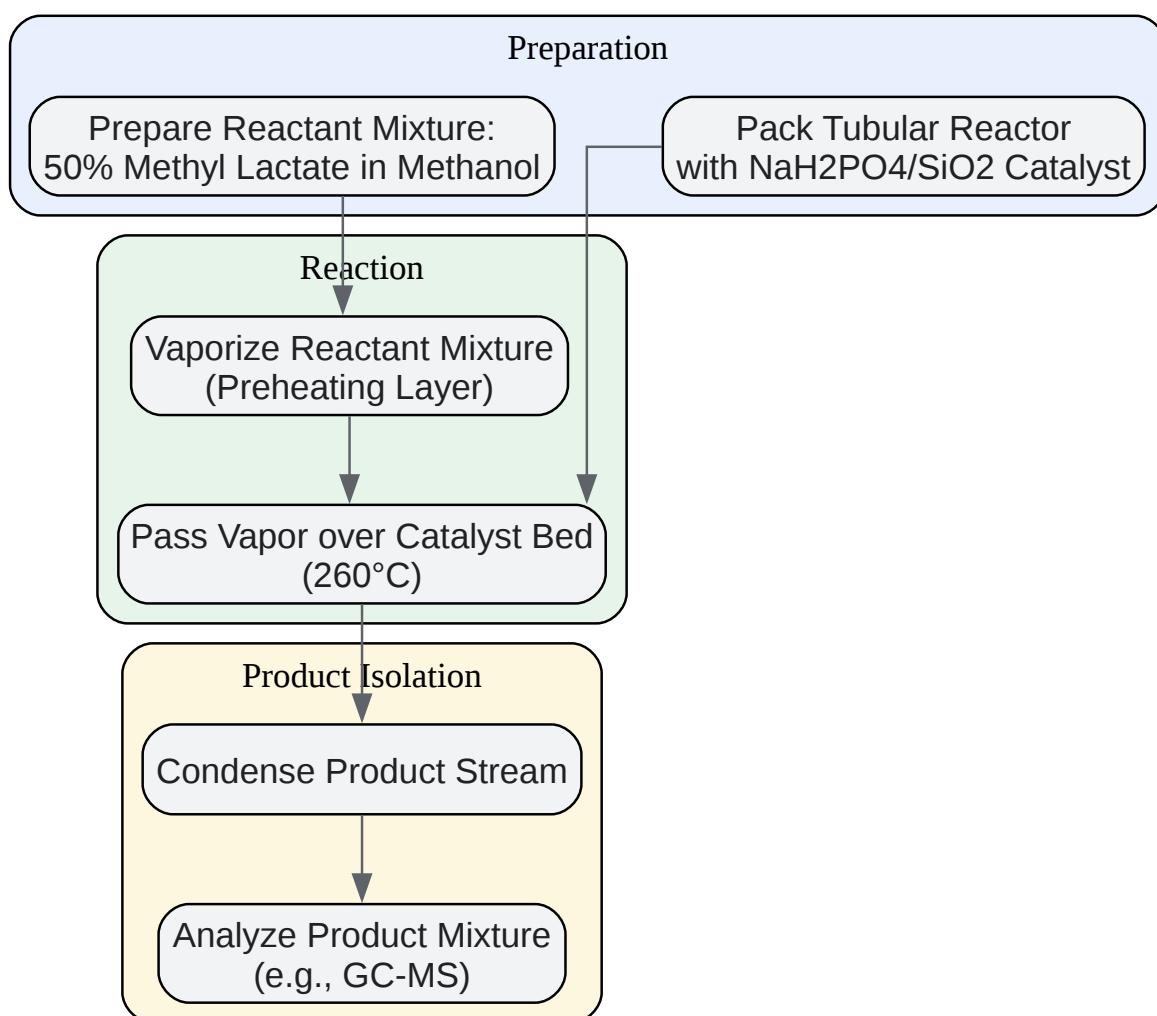
A summary of the key structural and chemical identifiers for methyl 2-methoxypropanoate is provided in the table below.

Property	Value
Molecular Formula	C ₅ H ₁₀ O ₃
Molecular Weight	118.13 g/mol [9]
CAS Number	17639-76-8 [9] [10] [11]
Synonyms	2-Methoxypropanoic acid methyl ester, Methyl-2-methoxypropionate [9] [10]

Synthesis of Methyl 2-Methoxypropanoate

Methyl 2-methoxypropanoate is commonly synthesized through the esterification of O-methyl lactic acid.[9][12] Another method involves the reaction of methyl lactate with methanol in the presence of a catalyst. For instance, a mixture of methyl lactate in methanol can be passed over a catalyst such as 5% by weight $\text{NaH}_2\text{PO}_4/\text{SiO}_2$ at an elevated temperature (e.g., 260°C) to yield methyl 2-methoxypropanoate with high selectivity.[12]

The experimental workflow for a catalyzed synthesis can be visualized as follows:



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Caption: Catalyzed Synthesis of Methyl 2-methoxypropanoate

Applications in Research and Development

Methyl 2-methoxypropionate serves as a valuable intermediate in the synthesis of more complex molecules. For example, it is used as a reagent in the synthesis of dual PPAR α /y agonists, which are of interest in the development of therapeutics for metabolic disorders.[\[9\]](#) [\[10\]](#)

Conclusion

The IUPAC name, methyl 2-methoxypropanoate, is a precise descriptor of its chemical structure, derived from a systematic application of established nomenclature rules. A clear understanding of these principles is paramount for researchers and professionals in the chemical and pharmaceutical sciences to ensure unambiguous communication and documentation. This guide has provided a detailed breakdown of the naming process, supplemented with information on the synthesis and applications of this compound, to serve as a comprehensive technical resource.

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- To cite this document: BenchChem. [The Definitive Guide to the IUPAC Nomenclature of Methyl 2-Methoxypropanoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031606#methyl-2-methoxypropanoate-iupac-name>]

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